

An In-depth Technical Guide to (Z)-3,4-Dimethyl-3-hexene

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Compound of Interest

Compound Name: 3,4-Dimethyl-3-hexene

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This technical guide provides a comprehensive overview of the stereoisomer **(Z)-3,4-dimethyl-3-hexene**, a tetrasubstituted alkene of interest in synthetic organic chemistry. This document details its physicochemical properties, spectroscopic signature, synthesis protocols, and reactivity, offering a valuable resource for its application in research and development.

Chemical and Physical Properties

(Z)-3,4-Dimethyl-3-hexene, also known as **cis-3,4-dimethyl-3-hexene**, is a volatile, flammable liquid.^[1] As a tetrasubstituted alkene, its stability is a subject of interest, though generally, the more substituted an alkene, the more stable it is due to hyperconjugation.^[2] However, in the case of geometric isomers, the trans (or E) isomer is typically more stable than the cis (or Z) isomer due to reduced steric strain.^[2]

Table 1: Physicochemical Properties of **(Z)-3,4-Dimethyl-3-hexene**

| Property | Value | Reference |
|-------------------|--------------------------------|---------------------|
| Molecular Formula | C ₈ H ₁₆ | [1] |
| Molecular Weight | 112.21 g/mol | [1] |
| CAS Number | 19550-87-9 | [1] |
| IUPAC Name | (3Z)-3,4-Dimethylhex-3-ene | [1] |
| Boiling Point | Not available | |
| Density | Not available | |
| Appearance | Colorless liquid (presumed) | |

Spectroscopic Data

The structural elucidation of **(Z)-3,4-dimethyl-3-hexene** relies on various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: Mass Spectrometry Data for **(Z)-3,4-Dimethyl-3-hexene**

| m/z | Putative Fragment |
|-----|---|
| 112 | [M] ⁺ (Molecular Ion) |
| 97 | [M - CH ₃] ⁺ |
| 83 | [M - C ₂ H ₅] ⁺ |
| 69 | [M - C ₃ H ₇] ⁺ |
| 55 | [C ₄ H ₇] ⁺ |
| 41 | [C ₃ H ₅] ⁺ |

Data sourced from NIST Mass Spectrometry

Data Center.[\[3\]](#)

Table 3: Infrared (IR) Spectroscopy Data for **(Z)-3,4-Dimethyl-3-hexene**

| Wavenumber (cm ⁻¹) | Vibrational Mode Assignment |
|---|--|
| ~2965 | C-H stretch (sp ³) |
| ~2875 | C-H stretch (sp ³) |
| ~1460 | C-H bend (CH ₂ /CH ₃) |
| ~1380 | C-H bend (CH ₃) |
| ~1670 | C=C stretch (alkene) |
| Data is based on typical values for similar alkenes. ^[4] | |

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for **(Z)-3,4-Dimethyl-3-hexene**

| Nucleus | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|-----------------|-------------------------------------|--------------|---------------------------------|-------------------------------------|
| ^1H | ~1.65 | s | - | =C-CH ₃ |
| ^1H | ~2.05 | q | ~7.5 | =C-CH ₂ -CH ₃ |
| ^1H | ~1.00 | t | ~7.5 | =C-CH ₂ -CH ₃ |
| ^{13}C | ~12.5 | - | - | =C-CH ₂ -CH ₃ |
| ^{13}C | ~20.0 | - | - | =C-CH ₃ |
| ^{13}C | ~25.0 | - | - | =C-CH ₂ -CH ₃ |
| ^{13}C | ~130.0 | - | - | C=C |

Note: The NMR data presented here are predicted values based on standard chemical shift tables and spectral data of analogous compounds. Experimental verification is recommended.

Synthesis of (Z)-3,4-Dimethyl-3-hexene

The stereoselective synthesis of tetrasubstituted Z-alkenes presents a challenge in organic synthesis due to the inherent steric hindrance.^[5] The McMurry reaction, a reductive coupling of two ketone or aldehyde molecules, is a powerful method for the synthesis of sterically hindered alkenes, including symmetrical tetrasubstituted alkenes.^[6]

Experimental Protocol: McMurry Coupling of 3-Pentanone

This protocol describes the synthesis of **(Z)-3,4-dimethyl-3-hexene** via the McMurry coupling of 3-pentanone.

Materials:

- Titanium(IV) chloride ($TiCl_4$)
- Zinc powder (Zn)
- Dry Tetrahydrofuran (THF)
- 3-Pentanone
- Pyridine (optional, as a catalyst)
- Anhydrous sodium sulfate or magnesium sulfate
- Argon or Nitrogen gas (for inert atmosphere)
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Silica gel for column chromatography
- Hexane (as eluent)

Procedure:

- Preparation of the Low-Valent Titanium Reagent:
 - Under an inert atmosphere (Argon or Nitrogen), a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with zinc powder (4 equivalents relative to the ketone).
 - Dry THF is added to the flask to create a slurry.

- The slurry is cooled in an ice bath, and titanium(IV) chloride (2 equivalents) is added dropwise via a syringe or dropping funnel. The reaction is exothermic and should be controlled.
- After the addition is complete, the mixture is heated to reflux for 1-2 hours. The color of the slurry will turn from a yellowish-brown to black, indicating the formation of the active low-valent titanium species.

• McMurry Coupling Reaction:

- The black slurry of the low-valent titanium reagent is cooled to room temperature.
- A solution of 3-pentanone (1 equivalent) in dry THF is added dropwise to the stirred slurry.
- The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

• Work-up and Purification:

- After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of aqueous potassium carbonate solution.
- The mixture is stirred for another 30 minutes and then filtered through a pad of Celite® to remove the titanium oxides. The filter cake is washed with diethyl ether or pentane.
- The organic layer is separated from the aqueous layer, washed with brine, and dried over anhydrous sodium sulfate or magnesium sulfate.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The crude product, which will likely be a mixture of (Z)- and (E)-3,4-dimethyl-3-hexene, is purified by silica gel column chromatography using hexane as the eluent. The two isomers may have very similar retention factors, so careful chromatography is required. Alternatively, preparative gas chromatography can be employed for separation.

Reactivity of (Z)-3,4-Dimethyl-3-hexene

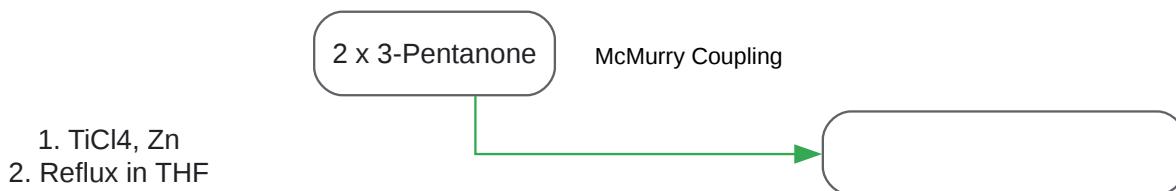
The reactivity of **(Z)-3,4-dimethyl-3-hexene** is primarily dictated by the presence of the electron-rich carbon-carbon double bond. It undergoes typical electrophilic addition reactions.

Electrophilic Addition of Hydrogen Halides (HX)

The addition of hydrogen halides, such as HCl or HBr, to **(Z)-3,4-dimethyl-3-hexene** proceeds via a carbocation intermediate.^[7] The initial protonation of the double bond can occur from either face, leading to the formation of a tertiary carbocation. Subsequent attack by the halide anion can also occur from either face of the planar carbocation. This results in the formation of a racemic mixture of two enantiomers of 3-halo-3,4-dimethylhexane. Due to the symmetry of the starting alkene, the initial protonation at either C3 or C4 leads to the same carbocation intermediate.

Visualizations

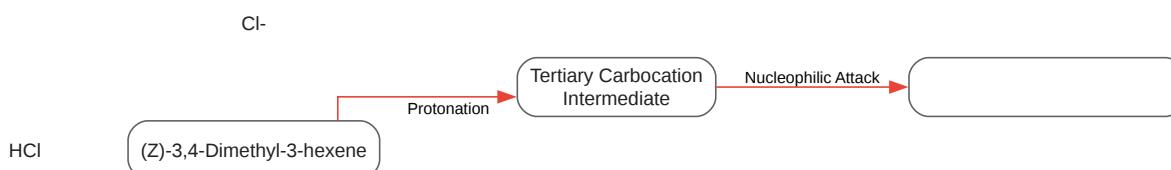
Synthesis Pathway



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Caption: McMurry coupling for the synthesis of **(Z)-3,4-Dimethyl-3-hexene**.

Reaction Mechanism: Electrophilic Addition of HCl



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